N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
CAS No.: 920384-20-9
Cat. No.: VC4286745
Molecular Formula: C19H15N3O6
Molecular Weight: 381.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920384-20-9 |
|---|---|
| Molecular Formula | C19H15N3O6 |
| Molecular Weight | 381.344 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-carbamoyl-1-benzofuran-3-yl)oxamide |
| Standard InChI | InChI=1S/C19H15N3O6/c20-17(23)16-15(11-3-1-2-4-12(11)28-16)22-19(25)18(24)21-8-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H2,20,23)(H,21,24)(H,22,25) |
| Standard InChI Key | QHFMKNINNCQOMB-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Introduction
N1-(benzo[d] dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are derivatives of oxalic acid and amides, known for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound features a benzo[d] dioxole moiety and a carbamoylbenzofuran, which are crucial for its potential interactions with biological targets.
Synthesis
The synthesis of N1-(benzo[d] dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Common techniques used in the synthesis of similar compounds include condensation reactions and coupling reactions.
Potential Applications
This compound has potential applications in medicinal chemistry due to its structural features and the known biological activities of oxalamides. While specific biological activities for this compound are not fully elucidated, its structure suggests potential interactions with biological targets that could lead to anti-inflammatory or anticancer effects.
Mechanism of Action
The mechanism of action for N1-(benzo[d] dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is not fully understood but can be hypothesized based on its structural components. Experimental studies are necessary to confirm these mechanisms and explore its potential therapeutic applications.
Research Findings and Future Directions
Research on N1-(benzo[d] dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is ongoing, with a focus on exploring its pharmacological effects and potential modifications to enhance biological activity. Future studies should aim to elucidate its mechanism of action and conduct in vitro and in vivo experiments to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume